Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate
Description
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate (CAS 1464153-39-6) is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 3 and an ethyl benzoate moiety at position 6 (Figure 1). The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the ethyl benzoate group contributes to solubility in organic solvents .
Properties
IUPAC Name |
ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-2-21-15(20)11-5-3-10(4-6-11)12-9-19-13(16)7-18-14(19)8-17-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGXRSFPJZMREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Chemical Reactions Analysis
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,2-a]pyrazine core. The bromine atom and the ethyl ester group may also play a role in modulating its biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The bromine in the target compound facilitates Suzuki-Miyaura couplings, unlike the fluorine in the fluorophenyl analogue, which is less reactive in such transformations .
- Solubility: The ethyl benzoate group increases hydrophobicity compared to the dimethylamino-substituted analogue, which exhibits higher polarity .
- Synthetic Utility : The aldehyde group in 4-(8-(4'-fluorophenyl)imidazo[1,2-a]pyrazin-6-yl)benzaldehyde allows for further functionalization (e.g., Schiff base formation), whereas the ester group in the target compound is more stable under basic conditions .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the target compound deactivates the imidazo[1,2-a]pyrazine ring, reducing nucleophilic aromatic substitution (NAS) reactivity compared to dimethylamino-substituted analogues, which activate the ring for electrophilic attacks .
- This contrasts with smaller substituents like methylisoxazole in I-6273, which minimize steric effects .
Biological Activity
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C15H12BrN3O2
- Molecular Weight : 360.18 g/mol
- CAS Number : Not explicitly listed but related to similar compounds.
The compound features an imidazo[1,2-a]pyrazine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have indicated that compounds with imidazo[1,2-a]pyrazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The imidazo[1,2-a]pyrazine scaffold has been linked to anticancer activities through several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. For example, a related compound demonstrated selective cytotoxicity towards P53-mutant NSCLC cells by modulating TP53 gene expression .
- Apoptosis Induction : this compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications on the imidazo[1,2-a]pyrazine core significantly impact biological activity. For instance:
- Bromination at the 3-position enhances potency against certain cancer cell lines.
- Alkyl substitutions on the benzoate moiety can modulate lipophilicity and bioavailability, affecting overall efficacy.
In Vitro Studies
In vitro assays have demonstrated the compound's potential as an inhibitor of various enzymes associated with disease processes. For example:
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | Disk diffusion | Zone of inhibition observed |
| Cytotoxicity | MTT assay | IC50 values in low µM range |
| Enzyme Inhibition | Enzymatic assays | Significant inhibition noted |
Case Study 1: Anticancer Efficacy
In a study examining the effects of imidazo[1,2-a]pyrazine derivatives on NSCLC cells, it was found that this compound exhibited a dose-dependent response leading to significant apoptosis. The study highlighted the compound's ability to reactivate P53 pathways in previously resistant cancer lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds showed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent against infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
